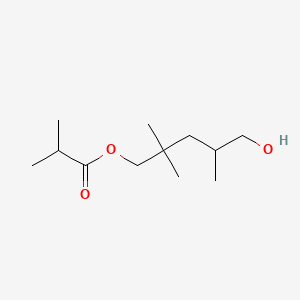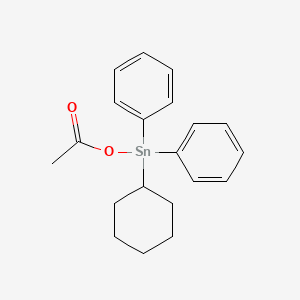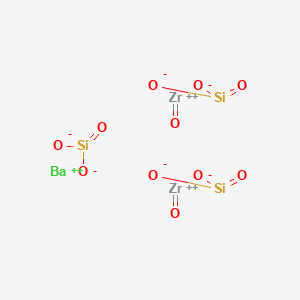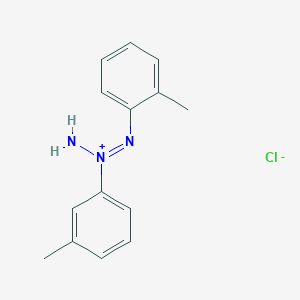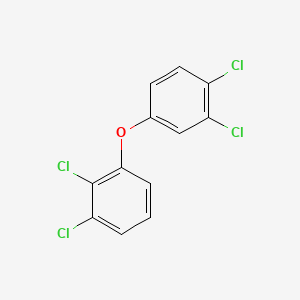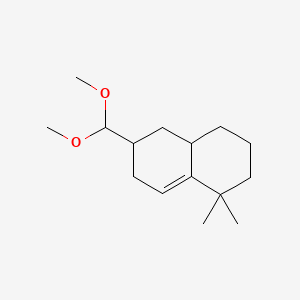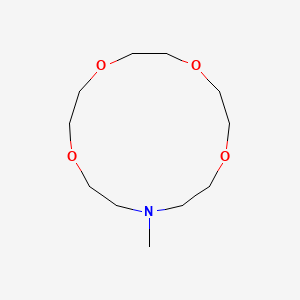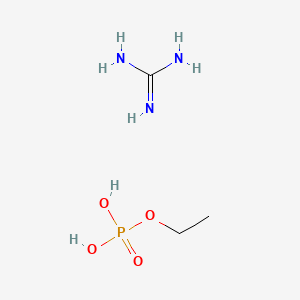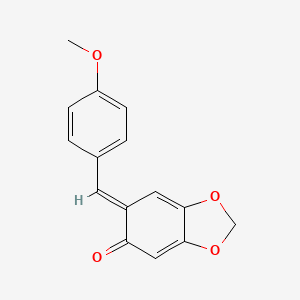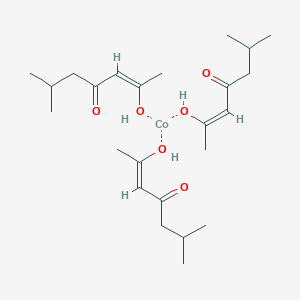
Tris(6-methylheptane-2,4-dionato-O,O')cobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris-(6-Methylheptane-2,4-dionato-O,O’)cobalt: is a coordination compound where cobalt is complexed with three molecules of 6-methylheptane-2,4-dione. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris-(6-Methylheptane-2,4-dionato-O,O’)cobalt typically involves the reaction of cobalt(II) salts with 6-methylheptane-2,4-dione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction can be represented as follows:
Co(II) salt+3(6-Methylheptane-2,4-dione)+Base→tris-(6-Methylheptane-2,4-dionato-O,O’)cobalt+By-products
Industrial Production Methods: In industrial settings, the production of tris-(6-Methylheptane-2,4-dionato-O,O’)cobalt follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris-(6-Methylheptane-2,4-dionato-O,O’)cobalt can undergo oxidation reactions, where the cobalt center is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the 6-methylheptane-2,4-dione ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products:
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
Chemistry: Tris-(6-Methylheptane-2,4-dionato-O,O’)cobalt is used as a catalyst in various organic reactions, including polymerization and oxidation reactions
Biology and Medicine: In biological research, this compound is used to study the role of cobalt in biological systems. It is also investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: In the industrial sector, tris-(6-Methylheptane-2,4-dionato-O,O’)cobalt is used in the production of high-performance materials, including coatings and adhesives. Its ability to catalyze polymerization reactions is particularly valuable in the manufacture of plastics and resins.
Mechanism of Action
The mechanism of action of tris-(6-Methylheptane-2,4-dionato-O,O’)cobalt involves the coordination of the cobalt center with the 6-methylheptane-2,4-dione ligands. This coordination stabilizes the cobalt ion and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through coordination chemistry, facilitating various chemical transformations.
Comparison with Similar Compounds
- Tris-(6-Methylheptane-2,4-dionato-O,O’)aluminium
- Tris-(6-Methylheptane-2,4-dionato-O,O’)iron
- Tris-(6-Methylheptane-2,4-dionato-O,O’)nickel
Uniqueness: Tris-(6-Methylheptane-2,4-dionato-O,O’)cobalt is unique due to the specific properties imparted by the cobalt center. Compared to its aluminium, iron, and nickel counterparts, the cobalt complex exhibits different reactivity and stability, making it suitable for specific catalytic and industrial applications.
Properties
CAS No. |
94233-18-8 |
|---|---|
Molecular Formula |
C24H42CoO6 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
cobalt;(Z)-2-hydroxy-6-methylhept-2-en-4-one |
InChI |
InChI=1S/3C8H14O2.Co/c3*1-6(2)4-8(10)5-7(3)9;/h3*5-6,9H,4H2,1-3H3;/b3*7-5-; |
InChI Key |
AHENGOUFGWFBIB-HIDANINISA-N |
Isomeric SMILES |
CC(CC(=O)/C=C(\O)/C)C.CC(CC(=O)/C=C(\O)/C)C.CC(CC(=O)/C=C(\O)/C)C.[Co] |
Canonical SMILES |
CC(C)CC(=O)C=C(C)O.CC(C)CC(=O)C=C(C)O.CC(C)CC(=O)C=C(C)O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


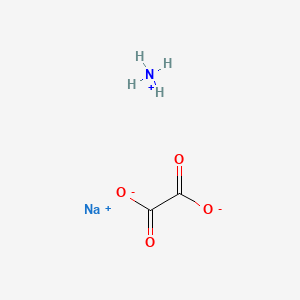
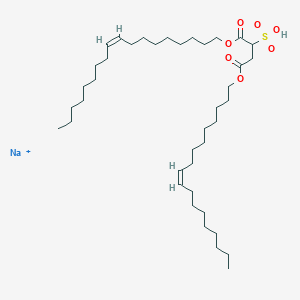
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
